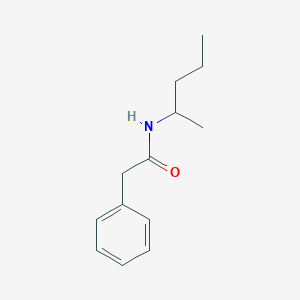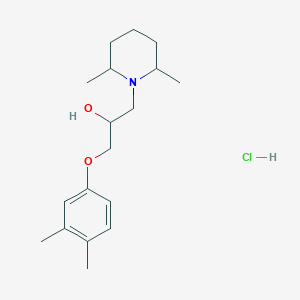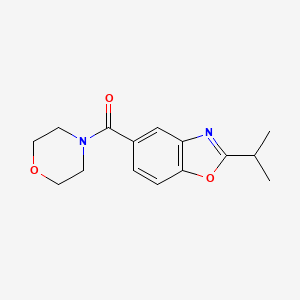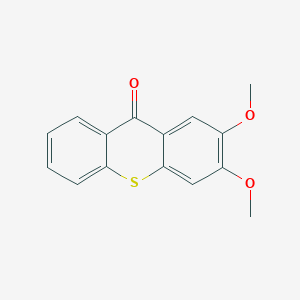![molecular formula C23H26FN3O3 B4882681 2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline, commonly known as TFMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFMQ belongs to the class of quinoline derivatives and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of TFMQ is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and receptors in the body. TFMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its anti-cancer properties. TFMQ has also been shown to bind to the serotonin transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
TFMQ has been shown to have various biochemical and physiological effects in the body. In cancer cells, TFMQ has been shown to induce apoptosis, or programmed cell death, which may contribute to its anti-cancer properties. In the brain, TFMQ has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFMQ has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and receptors. However, TFMQ also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for TFMQ research, including the development of more effective synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of TFMQ and its potential side effects.
Méthodes De Synthèse
The synthesis of TFMQ involves the reaction of 4-fluorobenzyl chloride with 1-piperazine in the presence of a base to form 4-(4-fluorophenyl)-1-piperazinyl)benzyl chloride. This intermediate is then reacted with 5,6,7-trimethoxy-4-methylquinoline in the presence of a base to form TFMQ.
Applications De Recherche Scientifique
TFMQ has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, TFMQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurological disorders, TFMQ has been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, TFMQ has been shown to have antimicrobial properties and may be useful in the treatment of bacterial and fungal infections.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6,7-trimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-15-13-20(25-18-14-19(28-2)22(29-3)23(30-4)21(15)18)27-11-9-26(10-12-27)17-7-5-16(24)6-8-17/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLPLZWBUWRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)

![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)
![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)

![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4882676.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxylate](/img/structure/B4882679.png)
![methyl 4-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4882694.png)

![3-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4882716.png)